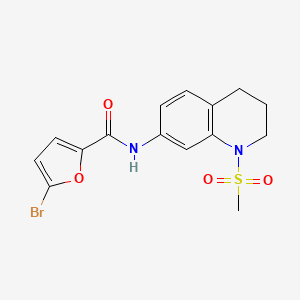
N-(2-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide, commonly known as FSTC, is a chemical compound that has gained significant attention in the scientific community due to its multiple applications in the field of medicinal chemistry. FSTC is a thiophene derivative that has a sulfonamide group attached to it, which makes it a potential candidate for the development of new drugs.
Applications De Recherche Scientifique
Cerebrovasodilatation and Anticonvulsant Activity
Thiophene sulfonamides, such as those studied by Barnish et al. (1981), have been shown to selectively increase cerebral blood flow without significant diuresis, suggesting potential applications in cerebrovascular disorders. The sulfones, particularly with halo substituents, displayed high anticonvulsant activity, indicating their potential in the development of antiepileptic therapies (Barnish et al., 1981).
Antimicrobial Activities
Compounds with a thiophene backbone, as explored by Babu et al. (2012), have shown significant antimicrobial activity against various bacterial and fungal strains. This highlights the potential of thiophene sulfonamide derivatives in creating new antibiotics or antifungal agents (Babu et al., 2012).
Chemosensory Applications
Meng et al. (2018) developed a fluorescence chemosensor based on a thiophene sulfonamide structure, demonstrating selective detection capabilities for ions like Cu2+ and H2PO4−. This suggests potential applications in environmental monitoring and biological sensing (Meng et al., 2018).
Electrochemical Capacitor Applications
Research by Ferraris et al. (1998) on electroactive polymers derived from thiophene sulfonamides revealed their utility in high-performance electrochemical capacitors, offering insights into energy storage solutions (Ferraris et al., 1998).
Propriétés
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(2-fluorophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S2/c1-21(26(23,24)13-7-3-2-4-8-13)16-11-12-25-17(16)18(22)20-15-10-6-5-9-14(15)19/h2-12H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYOBEHOBYEODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B2994191.png)


![N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2994194.png)
![N-(2-ethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2994195.png)


![5-(3,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2994198.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2994203.png)
![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-(1,3-dioxoisoindol-2-yl)propanamide](/img/structure/B2994209.png)
![8-(3,4-Diethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2994210.png)

![2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetic acid](/img/structure/B2994213.png)
